molecular formula C6H9F4N B13530814 4-Fluoro-4-(trifluoromethyl)piperidine CAS No. 1556809-89-2

4-Fluoro-4-(trifluoromethyl)piperidine

Cat. No.: B13530814
CAS No.: 1556809-89-2
M. Wt: 171.14 g/mol
InChI Key: LGXXUQSHRJQLQD-UHFFFAOYSA-N
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Description

4-Fluoro-4-(trifluoromethyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. The presence of both fluoro and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry. The incorporation of fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Fluoro-4-(trifluoromethyl)piperidine involves the reduction of 4-(trifluoromethyl)pyridine. The process typically includes the following steps :

    Preparation of 4-(trifluoromethyl)pyridine: This can be achieved through trifluoromethylation of 4-iodobenzene.

    Reduction to this compound: At room temperature, 4-(trifluoromethyl)pyridine is placed in a reactor with palladium-carbon as a catalyst. Hydrogen gas is introduced into the reactor under controlled pressure (3-12 atmospheric pressure), and the mixture is stirred to facilitate the hydrogenation reduction reaction, resulting in the formation of this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Palladium-carbon and hydrogen gas are typically used for reduction reactions.

    Substitution: Reagents such as sodium hydride and alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Fluoro-4-(trifluoromethyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-4-(trifluoromethyl)piperidine involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)piperidine
  • 4-Fluoropiperidine
  • 4-(Trifluoromethyl)pyridine

Comparison

4-Fluoro-4-(trifluoromethyl)piperidine is unique due to the simultaneous presence of both fluoro and trifluoromethyl groups. This combination imparts distinct electronic and steric effects, enhancing its reactivity and stability compared to similar compounds. For instance, while 4-(trifluoromethyl)piperidine and 4-fluoropiperidine each contain one of these groups, they do not exhibit the same level of chemical versatility and biological activity .

Properties

CAS No.

1556809-89-2

Molecular Formula

C6H9F4N

Molecular Weight

171.14 g/mol

IUPAC Name

4-fluoro-4-(trifluoromethyl)piperidine

InChI

InChI=1S/C6H9F4N/c7-5(6(8,9)10)1-3-11-4-2-5/h11H,1-4H2

InChI Key

LGXXUQSHRJQLQD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C(F)(F)F)F

Origin of Product

United States

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